
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZP belongs to the class of piperidine derivatives, which have been shown to possess a wide range of pharmacological activities. BZP has been found to exhibit a variety of biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide also inhibits the proliferation of cancer cells and induces apoptosis, making it a potential anti-cancer agent. Additionally, 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity, which are implicated in the development of neurodegenerative diseases.
実験室実験の利点と制限
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research on 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide. One potential avenue of investigation is the development of 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide derivatives with improved pharmacological properties. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide. Additionally, more studies are needed to determine the safety and efficacy of 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide in animal models and clinical trials. Overall, the potential therapeutic applications of 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide make it a promising candidate for further research.
合成法
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzenesulfonyl chloride, followed by the reaction of the resulting compound with 3-chloro-2-methylphenylpiperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide has also been shown to possess antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-11-22-12-10-17)14-5-4-8-18(13-14)23(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRIUJUXZZULRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl[1-(phenylsulfonyl)piperidin-3-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

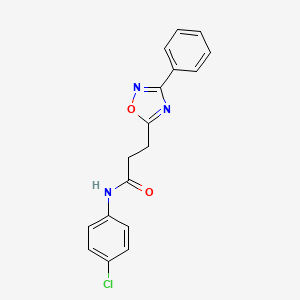
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
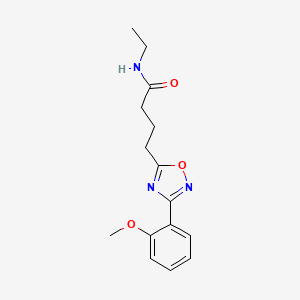

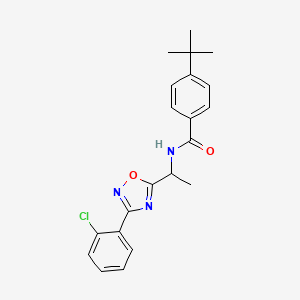
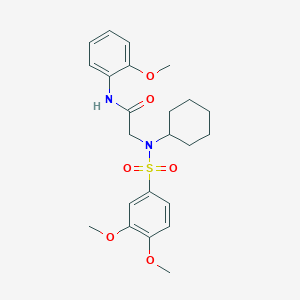
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)
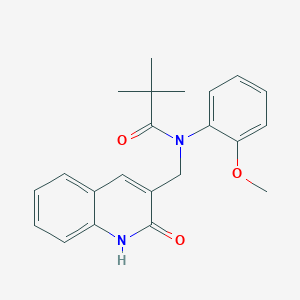


![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)
